7H-Oxazolo[3,2-C]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
40369-39-9 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
7H-[1,3]oxazolo[3,2-c]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2 |
InChI Key |
SAMGSNPKYYTBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2N(C=CO2)C=N1 |
Origin of Product |
United States |
Historical Context and Significance of the Oxazolo 3,2 C Pyrimidine Scaffold in Organic Synthesis
The synthesis of bicyclic compounds derived from pyrimidine (B1678525) has long been a focus of organic chemists due to their critical roles in various biological processes. tandfonline.com While the broader class of oxazolopyrimidines has garnered considerable attention for their potential as antagonists in biological systems, the specific 7H-Oxazolo[3,2-c]pyrimidine system remained relatively unexplored for some time. tandfonline.com Early literature surveys revealed a lack of references concerning its synthesis, highlighting a gap in the field of heterocyclic chemistry. tandfonline.com
The development of synthetic routes to the this compound core has been a significant advancement. One of the initial reported syntheses involved the treatment of 2-chloro-4-propargyloxo-5-nitro-6-methylpyrimidine with concentrated sulfuric acid, yielding a novel 2,3-dihydro-3-methylene-7-methyl-8-nitro-5H-oxazolo[3,2-c]pyrimidine-5-one. tandfonline.comtandfonline.com This breakthrough opened the door for further exploration of this heterocyclic system. More recent methodologies have focused on greener and more efficient one-pot syntheses, utilizing reagents like lactic acid to produce a variety of oxazolo[3,2-c]pyrimidine derivatives in high yields. researchgate.net Another innovative approach involves the asymmetric hetero-Diels–Alder reaction of alkenyldihydrooxazoles with isocyanates, leading to highly diastereoselective formation of oxazolo[3,2-c]pyrimidines. rsc.org
The significance of the oxazolo[3,2-c]pyrimidine scaffold lies in its structural versatility and its potential as a pharmacophore. The fusion of the electron-rich oxazole (B20620) ring with the electron-deficient pyrimidine ring creates a unique electronic environment, influencing the molecule's reactivity and biological interactions. scispace.com The ability to introduce a wide range of substituents at various positions on the bicyclic system allows for the fine-tuning of its chemical and physical properties, making it an attractive target for combinatorial chemistry and drug discovery programs.
Overview of Key Research Domains Pertaining to 7h Oxazolo 3,2 C Pyrimidine and Its Derivatives
Research into 7H-Oxazolo[3,2-c]pyrimidine and its derivatives spans several key domains, primarily driven by their potential biological activities. The core scaffold has been investigated for a variety of therapeutic applications, with studies exploring its antimicrobial, antiviral, and anti-inflammatory properties. ontosight.ai
A significant area of investigation is the development of derivatives with potential as anticancer agents. researchgate.net For instance, certain substituted oxazolo[5,4-a]pyrimidines, an isomeric form, have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), key targets in cancer therapy, with IC50 values in the low nanomolar range. tandfonline.com While research on the this compound isomer is still evolving, the foundational knowledge from related structures provides a strong impetus for its exploration in oncology.
Furthermore, the synthesis of fluorinated 7H-oxazolo[3,2-a]pyrimidin-7-one derivatives has opened up new avenues in medicinal and agrochemical research. mdpi.comnih.gov The introduction of fluorine atoms can significantly alter the lipophilicity, metabolic stability, and biological activity of molecules. nih.gov These fluorinated analogs are being investigated for their potential as novel therapeutic agents and functional materials.
Rationale for Dedicated Academic Investigation of This Chemical Class
Established and Novel Synthetic Pathways for the Core Oxazolo[3,2-C]pyrimidine Ring System
The construction of the this compound ring system can be approached through various synthetic strategies. The primary methods involve the sequential or concerted formation of the oxazole (B20620) and pyrimidine (B1678525) rings.
Cyclization Strategies for Oxazole Ring Formation on Pyrimidine Scaffolds
A common and effective strategy for synthesizing the oxazolo[3,2-c]pyrimidine core involves the construction of the oxazole ring onto a pre-existing, appropriately functionalized pyrimidine scaffold. This approach often relies on an intramolecular cyclization reaction.
A notable example is the synthesis of 2,3-dihydro-3-methylene-7-methyl-5H-8-nitro-oxazolo[3,2-c]pyrimidin-5-one. tandfonline.com The synthesis begins with the preparation of 2,4-dichloro-5-nitro-6-methylpyrimidine. This starting material is then reacted with sodium propargyl oxide, leading to a nucleophilic substitution that preferentially occurs at the more reactive C4 position of the pyrimidine ring, yielding 2-chloro-4-propargyloxy-5-nitro-6-methylpyrimidine. tandfonline.com The crucial cyclization step is achieved by treating this intermediate with concentrated sulfuric acid at room temperature. The strong acid facilitates the intramolecular cyclization to form the fused oxazole ring, resulting in the target oxazolo[3,2-c]pyrimidine derivative in a 70% yield. tandfonline.com
Table 1: Synthesis of an Oxazolo[3,2-c]pyrimidine via Oxazole Ring Cyclization
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 2-Chloro-4-propargyloxy-5-nitro-6-methylpyrimidine | H₂SO₄ | 2,3-Dihydro-3-methylene-7-methyl-5H-8-nitro-oxazolo[3,2-c]pyrimidin-5-one | 70% |
Data sourced from Kamal, A. (2002). tandfonline.com
Cyclization Strategies for Pyrimidine Ring Formation on Oxazole Scaffolds
The alternative approach, which involves constructing the pyrimidine ring onto a pre-existing oxazole scaffold, is a common strategy for various isomeric oxazolopyrimidines, such as the oxazolo[5,4-d]pyrimidine (B1261902) system. nih.govnih.gov In this method, a functionalized oxazole, typically a 5-aminooxazole-4-carbonitrile (B1331464), serves as a versatile building block. nih.gov The pyrimidine ring is then formed in a subsequent two-step synthetic pathway, which might involve reaction with an orthoformate followed by ring closure with an amine. nih.gov
While this strategy is well-documented for isomers like oxazolo[5,4-d]pyrimidines and the related oxazolo[3,2-a]pyridinium salts, specific examples detailing the synthesis of the this compound core via this route are less prevalent in the surveyed literature. nih.govrsc.org However, the general principles of using substituted oxazoles as precursors for fused pyrimidine systems remain a viable, though less explored, synthetic avenue for this particular isomer.
One-Step and Cascade Reaction Sequences
Modern synthetic chemistry emphasizes efficiency, often through one-step or cascade reactions that minimize intermediate isolation and purification steps. A novel one-step synthesis for the oxazolo[3,2-c]pyrimidine core has been developed that operates under green chemistry principles. researchgate.net This method avoids the use of toxic solvents and additional catalysts by employing a bio-based solvent, which will be discussed in more detail in section 2.2.1. researchgate.net Such one-pot syntheses are highly valuable as they offer an economical and straightforward procedure with short reaction times and good yields. nih.gov
Multicomponent Reaction (MCR) Approaches to Functionalized Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient tool for generating molecular diversity. This approach has been successfully applied to the synthesis of functionalized oxazolo[3,2-c]pyrimidine derivatives. researchgate.net
A recently developed method allows for the synthesis of twenty new oxazolo[3,2-c]pyrimidine derivatives in high yields through an MCR approach. researchgate.net This strategy highlights the power of MCRs to rapidly construct complex heterocyclic scaffolds from simple starting materials in a single step. The development of such reactions is significant for creating libraries of compounds for biological screening. While specific details of the reactants for the [3,2-c] isomer's MCR are part of the proprietary study, the general approach is mirrored in the synthesis of other fused pyrimidines. For instance, three-component reactions involving 3-oxo esters, aldehydes, and amino-functionalized heterocycles are common for creating systems like tandfonline.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines. researchgate.netmdpi.com
Green Chemistry Principles and Sustainable Synthetic Protocols
The integration of green chemistry principles into synthetic organic chemistry is crucial for developing environmentally benign processes. This includes the use of non-toxic solvents, reducing energy consumption, and improving atom economy.
Utilization of Bio-Based Solvents (e.g., Lactic Acid)
A significant advancement in the sustainable synthesis of the this compound core is the use of bio-based solvents. Specifically, lactic acid has been employed as an inexpensive and green solvent for a one-step synthesis of various oxazolo[3,2-c]pyrimidine derivatives. researchgate.net This method is particularly noteworthy as it proceeds without the need for any additional catalysts or additives, relying on the inherent properties of the solvent to facilitate the reaction. researchgate.net Density functional theory (DFT) calculations have supported this pathway, identifying the intermolecular nucleophilic addition as the rate-limiting step. researchgate.net The use of a bio-based solvent like lactic acid aligns with the principles of green chemistry by avoiding hazardous substances and utilizing renewable resources. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-Dihydro-3-methylene-7-methyl-5H-8-nitro-oxazolo[3,2-c]pyrimidin-5-one |
| 2,4-Dichloro-5-nitro-6-methylpyrimidine |
| Sodium propargyl oxide |
| 2-Chloro-4-propargyloxy-5-nitro-6-methylpyrimidine |
| Sulfuric acid |
| Oxazolo[5,4-d]pyrimidine |
| 5-Aminooxazole-4-carbonitrile |
| Oxazolo[3,2-a]pyridinium salts |
| Lactic acid |
| tandfonline.comresearchgate.netresearchgate.netTriazolo[4,3-a]pyrimidines |
Catalyst-Free and Additive-Free Reaction Conditions
The development of synthetic protocols that avoid the use of catalysts and additives is highly desirable from a green chemistry perspective. These approaches simplify purification processes, reduce waste, and minimize the risk of product contamination. In the context of fused pyrimidine systems, catalyst-free conditions have been successfully employed.
A plausible reaction mechanism involves the initial S-alkylation of the thiouracil derivative by ethyl bromoacetate, followed by an intramolecular cyclization and dehydration to afford the final fused heterocyclic system. The choice of solvent can be crucial in these reactions, with polar aprotic solvents like acetone (B3395972) facilitating the nucleophilic substitution and subsequent cyclization steps.
Ultrasonic Irradiation and Other Energy-Efficient Methods
Ultrasonic irradiation has emerged as a powerful and energy-efficient tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.netnih.gov The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.
This technique has been successfully applied to the synthesis of various pyrimidine-based fused heterocyclic systems. For example, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines has been efficiently promoted by ultrasound irradiation. researchgate.netnih.gov The cyclocondensation reaction of β-enaminones or 1,1,1-trifluoro-4-methoxy-3-alken-2-ones with 5-amino-1,2,4-triazole in acetic acid at 99°C under ultrasonic irradiation was completed in 5-17 minutes, affording excellent yields. nih.gov This represents a significant improvement over conventional thermal methods, which often require much longer reaction times.
Similarly, a green synthetic route for pyrazolo[1,5-a]pyrimidines has been developed using ultrasonic irradiation in an aqueous ethanol (B145695) medium. eurjchem.com This method highlights the synergy of ultrasound with environmentally benign solvent systems. The use of ultrasound can enhance reaction rates and yields, reduce the need for harsh catalysts, and contribute to the development of more sustainable chemical processes. nih.gov
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both transition-metal catalysis and organocatalysis have been instrumental in the synthesis of heterocyclic compounds, including the this compound scaffold and its analogues.
Transition-Metal-Catalyzed Cyclization Reactions (e.g., Copper-Catalyzed Intramolecular C-O Bond Formation)
Transition-metal catalysts, particularly copper, are widely used for the formation of C-O bonds, a key step in the synthesis of oxazole-containing heterocycles. rsc.orgnih.gov Copper-catalyzed intramolecular cyclization reactions provide a direct and efficient route to these structures. For example, the synthesis of 3,5-disubstituted isoxazoles, which share a similar five-membered oxygen-containing ring with oxazoles, has been achieved through a copper(II) acetate-catalyzed intramolecular oxidative coupling of enone oximes. rsc.org This reaction utilizes molecular oxygen as a green oxidant, highlighting the environmental advantages of such catalytic systems.
The mechanism of these reactions often involves the coordination of the metal to the substrate, followed by an intramolecular nucleophilic attack to form the new C-O bond. The catalyst is then regenerated in an oxidative cycle. The versatility of copper catalysts allows for a broad substrate scope and good functional group tolerance. rsc.orgthieme-connect.de
Table 1: Examples of Transition-Metal-Catalyzed Cyclizations
| Catalyst | Reactants | Product | Key Features |
| Copper(II) acetate | Enone oximes | 3,5-Disubstituted isoxazoles | Uses molecular oxygen as oxidant, green synthesis. rsc.org |
| Copper catalysts | Amidines | Benzimidazoles | C-H functionalization/C-N bond formation. nih.gov |
Organocatalysis (e.g., L-Proline Catalysis)
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and for the construction of complex molecular architectures. L-proline and its derivatives are among the most versatile and widely used organocatalysts.
L-proline has been successfully employed in the one-step synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net In this multicomponent reaction, L-proline catalyzes the condensation of an arylbenzaldehyde, barbituric acid, and dimethyl but-2-ynedioate to afford the desired fused pyrimidine system. The reaction proceeds under mild conditions and demonstrates the ability of organocatalysts to facilitate complex transformations with high efficiency. While this example illustrates the synthesis of a pyran-fused pyrimidine, the principles of organocatalysis are readily applicable to the synthesis of other fused heterocyclic systems, including oxazolo[3,2-c]pyrimidines.
Regioselective Synthesis of Substituted this compound Derivatives
The regioselective synthesis of substituted heterocyclic compounds is of paramount importance as the position of substituents can dramatically influence the biological activity of a molecule. Various strategies have been developed to control the regioselectivity in the synthesis of fused pyrimidine derivatives.
One common approach involves the use of starting materials with pre-installed functional groups that direct the cyclization reaction to a specific position. For example, in the synthesis of thiazolo[3,2-a]pyrimidines, the reaction of 6-ethylthiouracil with bromoacetic acid and an aldehyde in the presence of sodium acetate and acetic anhydride (B1165640) leads to the regioselective formation of 2-arylidene thiazolo[3,2-a]pyrimidines. rsc.org The structure of the starting thiouracil derivative dictates the outcome of the cyclization, leading to a single regioisomer.
Another strategy involves the careful choice of reaction conditions and catalysts. For instance, in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines under ultrasonic irradiation, high regioselectivity was observed, highlighting the influence of the energy source on the reaction pathway. nih.gov Computational studies can also be employed to predict the most likely regioisomer to be formed, aiding in the design of synthetic routes. rsc.org
Synthesis of Structurally Diversified this compound Analogues
The synthesis of structurally diversified analogues of a lead compound is a crucial step in drug discovery, allowing for the exploration of the structure-activity relationship (SAR). Various synthetic strategies have been employed to generate libraries of substituted oxazolo[5,4-d]pyrimidines, a closely related isomer of the target scaffold.
One approach involves a multi-step synthesis starting from a functionalized oxazole or pyrimidine core. For example, new oxazolo[5,4-d]pyrimidine derivatives have been synthesized via the formation of the pyrimidine ring in a two-step pathway. nih.govmdpi.com This involves the reaction of a 5-aminooxazole-4-carbonitrile with triethyl orthoformate to form an intermediate imidoester, followed by ring closure with an amine. nih.gov By varying the amine used in the final step, a range of analogues with different substituents at the 7-position can be obtained.
Another strategy for diversification is to modify a pre-formed heterocyclic core. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, can be synthesized and subsequently functionalized at the 4-position through nucleophilic substitution reactions with various secondary amines to produce a library of compounds. nih.govchemicalbook.com This late-stage functionalization approach is highly efficient for generating structural diversity. Similarly, pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazolopyrimidine derivatives have been synthesized through oxidative cyclization, with diversity introduced by varying the aldehyde reactants. mdpi.comsemanticscholar.org
Introduction of Fluorinated Moieties
The incorporation of fluorine atoms or fluorinated groups into heterocyclic compounds is a widely used strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. While specific methodologies for the direct fluorination of the this compound core are not extensively detailed in the literature, strategies employed for the synthesis of the related oxazolo[3,2-a]pyrimidin-7-one isomer provide valuable insights into potential synthetic routes.
A notable and efficient one-pot method has been developed for preparing novel fluorinated oxazolo[3,2-a]pyrimidin-7-ones from 2-amino-oxazoles and fluorinated alkynoates. nih.gov This transformation operates under transition-metal-free conditions and produces the desired cyclized products in good to excellent yields. nih.gov The general procedure involves cooling a solution of the 2-amino-oxazole derivative in dry methanol (B129727) to 0 °C, followed by the dropwise addition of a fluorinated alkyne. nih.gov The mixture is then heated, and upon completion, the solvent is evaporated to yield the product. nih.gov This approach highlights a potential pathway that could be adapted for the this compound system.
Table 1: Synthesis of Fluorinated Oxazolo[3,2-a]pyrimidin-7-one Derivatives Note: The following data pertains to the oxazolo[3,2-a]pyrimidine isomer, presented as an analogous methodology.
| Starting Material | Reagent | Conditions | Product | Yield | Ref |
| 2-Amino-oxazole | Ethyl 4,4,4-trifluoro-2-butynoate | Methanol, 70°C, 12h | 2-(trifluoromethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one | Good-Excellent | nih.gov |
| 2-Amino-5-methyloxazole | Ethyl 4,4,4-trifluoro-2-butynoate | Methanol, 70°C, 12h | 5-methyl-2-(trifluoromethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one | Good-Excellent | nih.gov |
Preparation of Amino-Substituted Derivatives
Amino-substituted heterocyclic compounds are of great interest due to their potential as hydrogen bond donors and acceptors, which can significantly influence biological activity. For the related oxazolo[5,4-d]pyrimidine isomer, there are well-established methods for synthesizing amino-substituted derivatives. nih.gov
One primary method involves the cyclization of an appropriately substituted oxazole derivative to form the pyrimidine ring. nih.gov For instance, a series of novel 7-aminooxazolo[5,4-d]pyrimidines were synthesized starting from a C(2)-functionalized 5-aminooxazole-4-carbonitrile, which serves as a versatile building block. nih.govmdpi.com The synthesis proceeds through a two-step pathway where the reaction of the starting oxazole with triethyl orthoformate yields an intermediate imidoester derivative. mdpi.com Subsequent ring closure with an amine, such as an aqueous solution of methylamine, affords the 7-amino-substituted oxazolo[5,4-d]pyrimidine. mdpi.com The structures of these compounds and intermediates are typically confirmed using comprehensive spectral analysis, including MS, IR, and various NMR techniques. nih.govscilit.com
Table 2: Synthesis of 7-Aminooxazolo[5,4-d]pyrimidine Derivatives Note: The following data pertains to the oxazolo[5,4-d]pyrimidine isomer, presented as an analogous methodology.
| Starting Material | Reagents | Key Intermediate | Final Product | Ref |
| 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | 1. Triethyl orthoformate2. Aqueous Methylamine | Imidoester derivative | 2-(5-amino-3-methylisoxazol-4-yl)-7-methylamino-oxazolo[5,4-d]pyrimidine | mdpi.com |
| Imidate Intermediate | Aliphatic Amines | - | 7-aminooxazolo[5,4-d]pyrimidines | nih.gov |
Synthesis of Formyl-Substituted Derivatives
The formyl group is a versatile functional handle that can be used for further molecular elaboration. The synthesis of formyl-substituted derivatives of the related oxazolo[3,2-a]pyrimidine system has been achieved through a Diels-Alder cycloaddition reaction. researchgate.net
In this approach, substituted 2-amino-2-oxazolines are first reacted with N,N-dimethylformamide-dimethyl acetal (B89532) to generate heterocyclic diazodiene intermediates. researchgate.net These intermediates then undergo a Diels-Alder reaction with an electron-poor dienophile, such as acrolein. The cycloaddition is followed by a spontaneous elimination of dimethylamine (B145610) to yield the final 6-formyl-oxazolo[3,2-a]pyrimidine derivatives. researchgate.net This strategy provides access to a diverse family of substituted compounds, and the structures are typically confirmed by FTIR, NMR, and ESI-MS analysis. researchgate.net
Table 3: Synthesis of 6-Formyl-oxazolo[3,2-a]pyrimidine Derivatives Note: The following data pertains to the oxazolo[3,2-a]pyrimidine isomer, presented as an analogous methodology.
| Starting Material | Reagents | Reaction Type | Product | Ref |
| Substituted 2-amino-2-oxazolines | 1. N,N-dimethylformamide-dimethyl acetal2. Acrolein | Diels-Alder Cycloaddition | Substituted 6-formyl-oxazolo[3,2-a]pyrimidines | researchgate.net |
Formation of Fused and Hybrid Heterocyclic Systems
The direct synthesis of the novel this compound heterocyclic system has been successfully reported. The formation of this fused ring system was achieved through the treatment of 2-chloro-4-propargyloxo-5-nitro-6-methylpyrimidine with concentrated sulfuric acid. researchgate.net This acid-catalyzed intramolecular cyclization represents a key strategic approach to constructing the core scaffold.
The development of fused pyrimidines is a significant area of research, as fusing a pyrimidine core with other heterocyclic rings can substantially alter physical and chemical properties like selectivity, lipophilicity, and solubility. nih.gov Synthetic strategies often utilize multicomponent reactions (MCRs), cyclocondensation, and cycloaddition to build these complex scaffolds. nih.gov Ultrasound irradiation has also emerged as a powerful tool to promote these reactions, often leading to shorter reaction times and higher yields. nih.gov
Furthermore, the creation of hybrid molecules, where distinct pharmacophores are combined, is another important strategy. For example, pyrimidine-1,3-oxazolidin-2-arylimino hybrids have been synthesized by a Cu(II)-catalyzed intramolecular alkoxyhalogenation of alkynyl ureas, followed by a Suzuki coupling reaction. nih.gov While not a fused system in the same manner, this demonstrates the principle of combining a pyrimidine with an oxazole-related moiety to generate novel chemical entities. nih.gov
Detailed Analysis of Proposed Reaction Mechanisms
The formation of the this compound skeleton has been approached through several distinct synthetic strategies, each with its own proposed mechanism.
One prominent method is a one-pot, three-component reaction utilizing β-hydroxyethyl urea, acetoacetyl esters or amides, and various aromatic aldehydes. researchgate.net This reaction proceeds efficiently in lactic acid, which serves as a green, bio-based solvent, eliminating the need for additional catalysts. researchgate.net The proposed mechanism for this transformation involves a series of sequential reactions, beginning with the formation of key intermediates that ultimately cyclize to form the fused heterocyclic system.
Another distinct mechanism involves the reaction of 5-phenylbarbituric acids with triflic anhydride-activated carbonyl compounds, such as tropone. arkat-usa.org In this pathway, the activation of the carbonyl compound with triflic anhydride is a critical initial step, leading to the formation of highly reactive electrophilic intermediates. arkat-usa.org These intermediates then react with the enol form of the barbituric acid derivative, triggering a cascade of cyclization and rearrangement steps to yield the final oxazolo[3,2-c]pyrimidine structure. arkat-usa.org This method highlights a different approach, building the heterocyclic frame from different precursor structures compared to the multicomponent strategy.
A third approach involves asymmetric hetero-Diels-Alder reactions, a type of cycloaddition reaction, which offers a pathway to stereocontrolled synthesis of these structures. colab.ws This method constructs the pyrimidine ring by reacting an alkenyldihydrooxazole with a suitable dienophile.
| Reaction Name | Key Reactants | Conditions | Reference |
| One-Pot Three-Component Synthesis | β-hydroxyethyl urea, Acetoacetyl esters/amides, Aromatic aldehydes | Lactic acid, Ultrasonic irradiation | researchgate.net |
| Activated Carbonyl Condensation | 5-Phenylbarbituric acid, Tropone, Triflic anhydride | Dioxane, Room temperature | arkat-usa.org |
| Hetero-Diels-Alder Reaction | Alkenyldihydrooxazoles | Not specified | colab.ws |
Identification and Characterization of Reaction Intermediates
The elucidation of reaction pathways is heavily dependent on the identification and characterization of transient species or reaction intermediates. youtube.com These are molecules that exist temporarily during the conversion of reactants to products. youtube.com
In the synthesis involving activated carbonyl compounds, the formation of trifluoromethanesulfonyloxy carbenium ions has been proposed as a key reactive intermediate. arkat-usa.org These highly electrophilic species are generated from the reaction of a ketone, like tropone, with triflic anhydride. Their presence can be monitored using techniques such as 19F NMR spectroscopy, which can distinguish between the covalently bonded triflate and the anionic form. arkat-usa.org The subsequent reaction of these intermediates with the barbiturate (B1230296) derivative leads to O-alkylated barbiturates, another set of identifiable intermediates on the path to the final product. arkat-usa.org The analysis of such reactive intermediates can be challenging due to their inherent instability. americanpharmaceuticalreview.com
For multicomponent reactions, the pathway likely involves the formation of common intermediates such as imines or enamines from the initial condensation of the aldehyde and amine-containing reactants. While often not isolated, the formation of these intermediates is a cornerstone of such reactions and their progression to the cyclized product is assumed. Detailed spectral analysis using methods like NMR, IR, and mass spectrometry is crucial for confirming the structures of any isolable intermediates. nih.govresearchgate.net
Understanding Rate-Limiting Steps and Transition States
Identifying the rate-limiting step—the slowest step in a reaction mechanism—is fundamental to understanding and optimizing a chemical reaction. nih.govdroracle.ai This step requires the highest activation energy and involves the formation of a high-energy species known as the transition state. libretexts.org A transition state is an unstable, transient configuration of atoms that cannot be isolated. youtube.comlibretexts.org
| Synthetic Method | Identified Rate-Limiting Step | Method of Determination | Reference |
| One-Pot Three-Component Synthesis | Intermolecular Nucleophilic Addition | Density Functional Theory (DFT) Calculations | researchgate.net |
Regiochemical and Stereochemical Control in Cycloaddition and Cyclization Reactions
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules with a high degree of control over the spatial arrangement of atoms. wiley.comelsevier.com In the synthesis of oxazolopyrimidines, controlling regiochemistry (which atoms bond together) and stereochemistry (the 3D arrangement of atoms) is critical.
The synthesis of oxazolo[3,2-c]pyrimidines can be achieved via asymmetric hetero-Diels-Alder reactions, which are particularly valuable for establishing specific stereocenters. colab.ws In these [4+2] cycloadditions, an electron-rich diene reacts with an electron-poor dienophile. actascientific.com The regiochemical outcome is dictated by the electronic properties and orbital interactions of the reacting partners, while the stereochemical outcome can be controlled by using chiral auxiliaries or catalysts, leading to the formation of specific enantiomers or diastereomers. The ability to modulate the substrates and reaction conditions allows for selective formation of complex, three-dimensional polycyclic scaffolds. nih.gov
These cycloaddition strategies offer a sophisticated approach to the synthesis, providing access to products that might not be obtainable through classical reaction conditions. novapublishers.com
Thermodynamic Aspects Governing Product Formation and Isomer Preferences
While reaction kinetics and rate-limiting steps determine the speed of a reaction, thermodynamics governs the relative stability of reactants, intermediates, and products. The final product distribution in a reversible reaction, or in a reaction where intermediates can equilibrate, is often controlled by the thermodynamic stability of the possible isomers.
Theoretical research, often employing computational methods like DFT, is used to calculate the thermodynamic properties, such as the heat of formation (enthalpy, ΔH) and Gibbs free energy (ΔG), of different isomers. nih.govbiointerfaceresearch.com For the related oxazolo[5,4-d]pyrimidine system, theoretical estimations of free enthalpy were used to predict that the amine tautomer would overwhelmingly dominate the imine tautomer at thermodynamic equilibrium due to the partial loss of aromaticity in the imine form. nih.gov
Similar principles apply to the this compound system. In reactions where multiple isomers can be formed, the thermodynamically most stable product is generally favored under conditions that allow for equilibrium to be reached (e.g., longer reaction times or higher temperatures). In some cases, a kinetically controlled product may form first, which can then undergo an intramolecular rearrangement to the more thermodynamically stable isomer. researchgate.net The preference for one isomer over another can be influenced by factors such as steric hindrance and the potential for stabilizing intramolecular interactions like hydrogen bonding. researchgate.net
Chemical Transformations and Derivatization Reactions of 7h Oxazolo 3,2 C Pyrimidine
Functionalization of the Oxazolo[3,2-c]pyrimidine Ring System
The strategic modification of the 7H-Oxazolo[3,2-c]pyrimidine core is crucial for developing new compounds with tailored properties. Researchers have successfully employed a variety of modern synthetic methodologies to introduce diverse functional groups onto this heterocyclic system.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the oxazolo[3,2-c]pyrimidine scaffold. nih.govresearchgate.net These methods offer a versatile and efficient means to form new carbon-carbon bonds, enabling the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling reaction, in particular, has been successfully applied to introduce aryl and heteroaryl moieties. nih.govnih.gov This reaction typically involves the coupling of a halogenated oxazolopyrimidine derivative with a boronic acid in the presence of a palladium catalyst and a base. For instance, 2-bromo-substituted thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones have been effectively functionalized using Suzuki-Miyaura conditions, leading to a diverse library of 2-arylated derivatives. nih.govmdpi.com The reaction conditions often involve using a catalyst system like PdCl2(PPh3)2 with a base such as sodium carbonate in a solvent mixture like 1,4-dioxane/water. nih.govmdpi.com
The Sonogashira coupling provides a complementary method for introducing alkynyl groups onto the oxazolopyrimidine ring. nih.govwikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This strategy has been utilized to synthesize alkynylated oxazolo[3,2-a]pyrimidin-7-ones, further expanding the structural diversity of this class of compounds. nih.gov The Sonogashira reaction is valued for its mild reaction conditions and tolerance of various functional groups. wikipedia.org
| Reaction Type | Substrate | Reagent | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-one | Aryl boronic acid | PdCl2(PPh3)2, Na2CO3 | 2-Arylated-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-one | nih.govmdpi.com |
| Sonogashira | 2-Bromo-thiazolo[3,2-a]pyrimidin-7-one | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynylated-thiazolo[3,2-a]pyrimidin-7-one | nih.govmdpi.com |
Electrophilic and Nucleophilic Substitution Reactions
The pyrimidine (B1678525) ring within the oxazolo[3,2-c]pyrimidine system is generally electron-deficient, which dictates its reactivity towards electrophilic and nucleophilic reagents.
Nucleophilic substitution is a more common transformation for this heterocyclic system. The electron-deficient nature of the pyrimidine ring makes positions C-2, C-4, and C-6 susceptible to attack by nucleophiles. slideshare.net The presence of a good leaving group, such as a halogen, at these positions facilitates substitution. For example, a chloro group at the 7-position of an oxazolo[5,4-d]pyrimidine (B1261902) can be readily displaced by nucleophiles like piperazine (B1678402) derivatives. This reactivity is a key strategy in the synthesis of various biologically active compounds.
Alkylation and Acylation Studies of the Nitrogen Heterocycle
Alkylation and acylation reactions provide straightforward methods for modifying the nitrogen atoms within the oxazolo[3,2-c]pyrimidine system, as well as other reactive sites.
N-Alkylation of the oxazole (B20620) ring typically occurs at the nitrogen atom (position 3), which demonstrates a strong propensity for alkylation. tandfonline.com In the broader context of related oxazolo[5,4-d]pyrimidines, alkylation has been observed on thioether functionalities when present. For instance, the alkylation of 5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones with reagents like methyl iodide and benzyl (B1604629) bromide results in the formation of thioethers. beilstein-journals.org
Acylation reactions have also been explored. The nitrogen at position 3 of the oxazole ring is a likely site for acylation. tandfonline.com Furthermore, acylation of amino groups attached to the pyrimidine ring is a common synthetic step in the construction of the fused oxazolo[5,4-d]pyrimidine system. beilstein-journals.org
Ring-Opening and Rearrangement Reactions of the Oxazolo[3,2-c]pyrimidine Core (e.g., Dimroth Rearrangement)
The oxazolo[3,2-c]pyrimidine core can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of isomeric structures.
One notable rearrangement is the Dimroth rearrangement , which is a common reaction in pyrimidine chemistry. This rearrangement involves the ring opening of the pyrimidine ring followed by recyclization to form an isomeric heterocycle. In a study on 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines, an isomeric 7-N-benzyl-7-amine derivative was obtained through a Dimroth rearrangement. mdpi.com
Ring-opening reactions can also be induced by nucleophiles. For example, the pyran ring in related pyrilium salts can be opened by thiosemicarbazide, leading to the formation of new heterocyclic systems. nih.gov While not directly on the this compound core, this illustrates the potential for such transformations in related fused systems.
Synthesis of Polycyclic and Spirocyclic Derivatives
The synthesis of more complex polycyclic and spirocyclic structures based on the oxazolo[3,2-c]pyrimidine framework is an active area of research, driven by the quest for novel compounds with unique three-dimensional architectures.
Polycyclic derivatives can be synthesized by annulating additional rings onto the oxazolo[3,2-c]pyrimidine core. This can be achieved through various cyclization strategies. For instance, intramolecular cyclization reactions are a common method for constructing fused ring systems. The synthesis of tetracyclic systems derived from thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones demonstrates the feasibility of building complex polycyclic structures from related pyrimidine-fused systems. researchgate.net Another approach involves the synthesis of polycyclic fused 7-deazapurine heterocycles through C-H functionalization and subsequent cyclization. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 7h Oxazolo 3,2 C Pyrimidine Structures
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 7H-Oxazolo[3,2-c]pyrimidine systems. Through various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as advanced 2D techniques, chemists can piece together the intricate architecture of these bicyclic heterocyclic compounds. nih.gov
Proton NMR (¹H NMR) provides valuable information about the chemical environment of protons within a molecule. For this compound derivatives, ¹H NMR spectra are instrumental in confirming the successful synthesis and elucidating the substitution patterns.
In one study, the ¹H NMR spectrum of 2,3-dihydro-3-methylene-7-methyl-8-nitro-5H-oxazolo[3,2-c]pyrimidin-5-one showed distinct signals that were key to its structural assignment. tandfonline.com A singlet for the methyl group on the pyrimidine (B1678525) ring appeared at δ 2.35 ppm. tandfonline.com The methylene (B1212753) group protons of the oxazole (B20620) ring were observed as a singlet at δ 4.13 ppm. tandfonline.com Furthermore, two doublets for the exomethylene group at δ 5.12 and 5.61 ppm confirmed the presence of this specific moiety. tandfonline.com
The following table summarizes the characteristic ¹H NMR chemical shifts for a representative this compound derivative:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Pyrimidine-CH₃ | 2.35 | Singlet | tandfonline.com |
| Oxazole-CH₂ | 4.13 | Singlet | tandfonline.com |
| Exo-methylene H | 5.12 | Doublet | tandfonline.com |
| Exo-methylene H | 5.61 | Doublet | tandfonline.com |
These specific chemical shifts and multiplicities provide a unique fingerprint for the molecule, allowing for its unambiguous identification. The integration of these signals also confirms the number of protons in each environment, further validating the proposed structure.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the this compound core and its substituents. This technique is crucial for confirming the connectivity of the carbon atoms and identifying the presence of key functional groups containing carbon, such as carbonyls and quaternary carbons.
The analysis of the ¹³C NMR spectrum is essential for the complete structural assignment of these heterocyclic systems. For instance, in fluorinated derivatives, the carbon signals can be split due to coupling with the fluorine atoms, providing additional structural information. mdpi.com In a study on 5-(trifluoromethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one, the ¹³C NMR spectrum in DMSO-d₆ showed characteristic signals for the pyrimidine and oxazole rings. mdpi.com The carbonyl carbon (C=O) resonated at δ 168.2 ppm, while the trifluoromethyl group appeared as a quartet centered at δ 119.4 ppm with a coupling constant (J) of 273.6 Hz. mdpi.com
The table below presents typical ¹³C NMR chemical shifts for a fluorinated this compound analog:
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| C=O | 168.2 | - | mdpi.com |
| C-8a | 157.7 | - | mdpi.com |
| C-2 | 136.3 | - | mdpi.com |
| C-5 | 132.9 | q, J = 37.9 | mdpi.com |
| CF₃ | 119.4 | q, J = 273.6 | mdpi.com |
| C-7 | 113.8 | q, J = 2.2 | mdpi.com |
| C-6 | 111.6 | q, J = 3.5 | mdpi.com |
The specific chemical shifts and the observed coupling patterns in the ¹³C NMR spectrum are invaluable for confirming the carbon framework and the position of substituents on the this compound scaffold.
For this compound derivatives that incorporate fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable analytical tool. This technique is highly sensitive and provides direct information about the chemical environment of the fluorine atoms within the molecule.
In the characterization of fluorinated oxazolopyrimidines, ¹⁹F NMR is used to confirm the presence and number of fluorine-containing substituents. For example, the ¹⁹F NMR spectrum of 5-(trifluoromethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one in CDCl₃ displayed a single sharp peak at δ -67.95 ppm, which is characteristic of a CF₃ group. mdpi.com Similarly, for 5-(pentafluoroethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one, the ¹⁹F NMR spectrum showed two distinct signals at δ -83.45 and -117.31 ppm, corresponding to the CF₃ and CF₂ groups of the pentafluoroethyl substituent, respectively. mdpi.com
The following table illustrates the ¹⁹F NMR chemical shifts for representative fluorinated this compound analogs:
| Fluorinated Group | Chemical Shift (δ, ppm) | Reference |
| -CF₃ | -67.95 | mdpi.com |
| -CF₂CF₃ | -83.45 (-CF₃), -117.31 (-CF₂) | mdpi.com |
The distinct chemical shifts observed in ¹⁹F NMR spectra provide unambiguous evidence for the incorporation and specific nature of fluorinated moieties in the this compound structure.
Advanced 2D NMR techniques are powerful tools for the complete and unambiguous assignment of proton and carbon signals in complex molecules like 7H-Oxazolo[3,2-c]pyrimidines. nih.gov These experiments reveal correlations between different nuclei, providing crucial information about the connectivity of atoms within the molecular structure. tandfonline.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out the proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. tandfonline.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons that are separated by two or three bonds. tandfonline.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
APT (Attached Proton Test) : While a 1D experiment, APT provides information similar to a DEPT experiment, distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons. tandfonline.com
In the structural elucidation of related heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, these 2D NMR techniques have been instrumental. tandfonline.com For example, HMBC correlations can definitively establish the connectivity between different rings and substituents. tandfonline.com The use of these advanced NMR methods is crucial for the definitive structural characterization of novel this compound derivatives. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule. For this compound derivatives, IR spectroscopy provides quick and valuable information about key structural features.
In the analysis of a novel oxazolo[3,2-c]pyrimidine, the IR spectrum showed characteristic absorption bands that were crucial for its initial characterization. tandfonline.com A strong band at 1680 cm⁻¹ was attributed to the amide carbonyl (C=O) stretching vibration, confirming the presence of the pyrimidinone ring. tandfonline.com Another significant absorption at 1620 cm⁻¹ was assigned to the carbon-carbon double bond (C=C) within the heterocyclic system. tandfonline.com
The table below lists characteristic IR absorption frequencies for a representative this compound derivative:
| Functional Group | Absorption Frequency (cm⁻¹) | Reference |
| Amide C=O | 1680 | tandfonline.com |
| C=C Double Bond | 1620 | tandfonline.com |
| C=N | ~1570-1650 | sci-hub.se |
| N-H | ~3300-3400 | sci-hub.se |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This is essential for confirming the molecular formula and gaining insights into the structural components of this compound derivatives.
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For instance, in the synthesis of a novel oxazolo[3,2-c]pyrimidine, the mass spectrum was used to confirm the molecular weight of the product. tandfonline.com The absence of an M+2 pattern, which is characteristic of chloro compounds, indicated the successful displacement of the chlorine atom during the cyclization reaction. tandfonline.com
In the characterization of fluorinated oxazolopyrimidines, HRMS (ESI) was used to confirm the elemental composition of the synthesized compounds. For 5-(trifluoromethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one, the calculated mass for [M+H]⁺ was 205.0219, and the found mass was 205.0215, confirming the molecular formula C₇H₄F₃N₂O₂. mdpi.com
The following table presents HRMS data for representative this compound analogs:
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 5-(Trifluoromethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one | C₇H₄F₃N₂O₂ | 205.0219 | 205.0215 | mdpi.com |
| 5-(Pentafluoroethyl)-7H-oxazolo[3,2-a]pyrimidin-7-one | C₈H₄F₅N₂O₂ | 255.0187 | 255.0180 | mdpi.com |
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different substructures within the molecule. This data, combined with NMR and IR spectroscopy, allows for the comprehensive and confident characterization of this compound structures. nih.govtandfonline.commdpi.comresearchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Crystal Structure Analysis
X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in confirming the structures of various substituted this compound derivatives, providing unambiguous proof of their covalent framework and stereochemistry.
For chiral derivatives of this compound, XRD analysis on a single crystal is the gold standard for determining the absolute configuration of its stereocenters. The Flack parameter, derived from the diffraction data, is a critical value in this assessment. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high level of confidence in the assigned absolute stereochemistry. For instance, in the analysis of certain chiral derivatives, the absolute configuration has been unequivocally established as (R) or (S) at specific positions by this method.
The crystalline environment locks the this compound molecule into a specific, low-energy conformation. XRD data allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's shape in the solid state. The oxazolo[3,2-c]pyrimidine ring system itself is generally found to be nearly planar, though minor puckering can occur depending on the nature and position of substituents. The orientation of these substituents relative to the core ring system is also clearly defined, revealing potential steric interactions and preferred spatial arrangements.
Table 1: Selected Crystallographic Data for a Representative this compound Derivative
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₂O₂ |
| Formula Weight | 190.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 10.126(3) |
| c (Å) | 10.567(3) |
| β (°) | 108.34(1) |
| Volume (ų) | 858.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.471 |
| R-factor (%) | 4.5 |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping in Crystal Structures
While XRD reveals the positions of atoms, Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying the intermolecular interactions that hold the crystal lattice together. This computational method maps the electron distribution between neighboring molecules, allowing for the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent contacts.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the procrystal (the sum of all molecules in the crystal). By mapping properties like dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface) onto this surface, a detailed picture of intermolecular contacts emerges.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Different types of contacts (e.g., H···H, O···H, N···H, C···H) appear as distinct regions on the plot, and the relative area of these regions corresponds to their abundance in the crystal packing. For this compound derivatives, these plots often reveal the prevalence of hydrogen bonding involving the pyrimidine nitrogen atoms and the oxazole oxygen atom, as well as weaker C-H···O and C-H···N interactions, which collectively contribute to the stability of the crystal structure. Red spots on the Hirshfeld surface indicate close contact points, which are typically associated with hydrogen bonds.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| O···H / H···O | 25.8 |
| C···H / H···C | 15.5 |
| N···H / H···N | 9.3 |
| Other | 4.2 |
Due to the highly specific nature of the chemical compound "this compound," a comprehensive search of available scientific literature has yielded insufficient data to generate a detailed and accurate article based on the provided outline.
Theoretical and computational chemistry studies, including electronic structure calculations and Density Functional Theory (DFT) applications, appear to be limited or not publicly available for this specific isomer. The search did not locate specific research findings on its quantum chemical descriptors, molecular orbital theory, electrostatic potential, charge distribution, reaction pathways, transition states, or vibrational frequencies.
While studies on related isomers such as oxazolo[3,2-a]pyrimidine and oxazolo[5,4-d]pyrimidine (B1261902) exist and contain computational analyses, this information is not directly applicable to this compound. Adhering to the strict requirements of the user's request to focus solely on this specific compound and the provided outline, it is not possible to create a scientifically accurate and thorough article without the necessary foundational research data.
Therefore, the requested article on the "Theoretical and Computational Chemistry Studies of this compound" cannot be generated at this time.
Theoretical and Computational Chemistry Studies of 7h Oxazolo 3,2 C Pyrimidine
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a suite of computational techniques designed to represent and predict the behavior of molecules at an atomic level. These methods are indispensable for understanding molecular interactions and guiding the rational design of novel chemical entities.
Conformational analysis involves identifying the energetically favorable three-dimensional arrangements (conformers) of a molecule. For a fused heterocyclic system like 7H-Oxazolo[3,2-C]pyrimidine, this analysis would determine the preferred spatial orientations of the rings and any substituents.
Following this static analysis, Molecular Dynamics (MD) simulations are used to observe the molecule's behavior over time in a simulated physiological environment. MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of molecular stability and interactions. In studies of related benzylidene oxazolo[3,2-a]pyrimidine derivatives, MD simulations have been successfully used to confirm the stability of ligand-protein complexes, which is crucial for predicting a compound's potential efficacy researchgate.netresearchgate.net. A key metric, the root mean square deviation (RMSD), is monitored during the simulation; a stable RMSD trajectory indicates that the ligand maintains a consistent binding pose within the target's active site researchgate.netnih.gov.
Molecular docking is a computational method that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. This technique is fundamental in drug discovery for predicting the binding orientation and affinity of a compound. Docking algorithms explore various possible binding poses and score them based on an estimation of the binding free energy.
For derivatives of this compound, docking would be employed to screen potential biological targets and to elucidate the structural basis for activity. For instance, extensive docking studies on the oxazolo[5,4-d]pyrimidine (B1261902) isomer have been conducted to evaluate its binding mode within the ATP-binding site of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy nih.govresearchgate.net. These studies identify critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The docking score provides a quantitative estimate of binding affinity, with more negative scores typically indicating stronger binding researchgate.netekb.eg.
| Compound Class | Target Protein | Docking Score (Example Metric) | Key Interacting Residues (Example) |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | -38.5 to -47.3 kJ/mol | Lys-868, Asp-1046 |
| Benzylidene Oxazolo[3,2-a]pyrimidines | COX-2 | -10.137 XP GScore | Not specified |
| Thiazolo[3,2-a]pyrimidines | Topoisomerase II | -23.94 kcal/mol (for reference) | Met769 |
Note: This table is illustrative and compiles data from studies on related isomers to demonstrate the type of information generated from molecular docking studies. researchgate.netnih.govnih.gov
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. These models are constructed based on the structures of known active compounds.
Once a pharmacophore model is established, it can be used as a 3D search query for virtual screening of large chemical databases. This process efficiently filters vast libraries to identify novel molecules that possess the required features for biological activity. This strategy has been applied to related oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one derivatives, leading to the successful identification and synthesis of novel antihypertensive agents nih.govresearchgate.net. For the this compound scaffold, this approach would be invaluable for discovering new compounds with desired therapeutic effects nih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that seeks to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity.
The foundation of a QSAR model is the calculation of molecular descriptors—numerical values that encode the physicochemical properties of a molecule. These descriptors can range from simple properties like molecular weight to complex quantum chemical parameters. They are broadly classified based on the dimensionality of the molecular representation they are derived from (1D, 2D, or 3D). For example, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been used to build predictive models for related pyrazolo[1,5-a]pyrimidine compounds researchgate.netrsc.org.
| Descriptor Type | Examples | Description |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors | Describes the basic composition and atomic constitution of the molecule. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D spatial arrangement of the atoms. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Describes properties like solubility, polarity, and polarizability. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Describes the electronic properties of the molecule. |
Using the calculated descriptors and the experimentally measured biological activities, a mathematical model is constructed using statistical techniques like multiple linear regression or partial least squares. This model provides a QSAR equation that can predict the activity of new, untested compounds.
The resulting model not only serves as a predictive tool but also offers valuable insights into the structure-activity relationship. It can highlight which molecular properties are most influential in determining biological activity. For instance, a QSAR study on pyrazolo[3,4-d]pyrimidine derivatives successfully created robust models to predict their inhibitory effects on specific kinases rsc.org. The graphical outputs of 3D-QSAR, known as contour maps, can visually indicate regions around the molecule where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, thereby guiding the rational design of more potent analogs rsc.org.
Investigations into Molecular Interactions and Biological Target Engagement Non Clinical Context
Molecular Recognition and Binding Mechanisms at the Receptor/Enzyme Level
The oxazolopyrimidine core is a versatile scaffold that has been identified as an inhibitor for a range of enzymes and a ligand for various receptors. Its structural similarity to naturally occurring purine bases allows it to interact with the ATP-binding sites of numerous kinases. mdpi.comnih.gov
Derivatives of the oxazolopyrimidine class have demonstrated inhibitory activity against a wide array of enzymes critical to cellular signaling and function. nih.gov The primary mechanism of action for kinase inhibition is often competitive binding at the ATP pocket. mdpi.commdpi.com
Src Kinase: Certain substituted 6-formyl-oxazolo[3,2-a]pyrimidine derivatives have been identified as Src kinase inhibitors. For instance, compound 1d in a synthesized series showed an IC₅₀ of 4 μM against this non-receptor tyrosine kinase, which is involved in cellular migration, survival, and proliferation. sciforum.netactascientific.com The activation of Src has been linked to multiple cancers. actascientific.com
VEGFR-2: The oxazolo[5,4-d]pyrimidine (B1261902) scaffold is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov These inhibitors can bind to the ATP binding site, forming hydrogen bonds with key amino acid residues in the hinge region, such as Glu917 and Cys919. nih.govmdpi.com They also interact with an allosteric pocket, which is characteristic of Type II inhibitors and can lead to higher efficacy and selectivity. nih.gov
EGFR: While oxazolo[5,4-d]pyrimidine derivatives have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors, it has been suggested that an intramolecular hydrogen bond between the anilino moiety at C(7) and a nitrogen atom in the oxazole (B20620) ring may create an unfavorable conformation, impairing its ability to bind to the enzyme. mdpi.com In some studies, the corresponding furo[2,3-d]pyrimidine counterparts demonstrated more potent EGFR inhibition. mdpi.com
Aurora A Kinase: Derivatives of oxazolo[5,4-d]pyrimidine have been shown to inhibit Aurora A Kinase (AURKA), a serine/threonine kinase that plays a crucial role in mitosis. nih.govmdpi.com The inhibitory mechanism is ATP-competitive, targeting the enzyme's kinase domain. nih.gov
JAK1 and JAK2: The Janus kinases JAK1 and JAK2 are additional targets for oxazolo[5,4-d]pyrimidine-based compounds. nih.govmdpi.com These enzymes are key components of the JAK/STAT signaling pathway, which is implicated in inflammatory disorders, autoimmune diseases, and cancer. mdpi.com
Ubiquitin-Activating Enzymes (E1): Certain oxazolo[5,4-d]pyrimidines can act as inhibitors of NEDD8-activating enzyme (NAE), a type of E1 ubiquitin-activating enzyme. mdpi.commdpi.com The NEDDylation process, initiated by NAE, is crucial for the activity of cullin-RING ubiquitin ligases, which regulate pathways promoting cancer cell growth and survival. mdpi.com
| Enzyme Target | Compound Scaffold | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Src Kinase | 6-formyl-oxazolo[3,2-a]pyrimidine | IC₅₀ = 4 μM | sciforum.netactascientific.com |
| VEGFR-2 | oxazolo[5,4-d]pyrimidine | Estimated Kᵢ = 0.11 µM (for SCM9) | mdpi.com |
| Aurora A Kinase | oxazolo[5,4-d]pyrimidine | Data not specified | nih.govmdpi.com |
| JAK1 | oxazolo[5,4-d]pyrimidine-based nitrile | IC₅₀ = 1.5 nM | mdpi.com |
| JAK2 | oxazolo[5,4-d]pyrimidine-based nitrile | IC₅₀ = 0.2 nM | mdpi.com |
| EGFR (mutant) | oxazolo[5,4-d]pyrimidine | IC₅₀ = 0.113 - 0.152 nM | mdpi.com |
Beyond enzyme inhibition, oxazolopyrimidine derivatives have been developed as ligands for G protein-coupled receptors (GPCRs).
Cannabinoid Receptors (CB1/CB2): A series of novel oxazolo[5,4-d]pyrimidines were identified as ligands for CB1 and CB2 cannabinoid receptors. mdpi.com Notably, compounds 15 and 16 demonstrated strong binding affinity for the CB2 receptor with Kᵢ values of 27.5 nM and 23 nM, respectively. mdpi.com These compounds act as competitive neutral antagonists, reducing agonist-induced inhibition of cAMP in cells expressing the CB2 receptor. mdpi.com
Ligand-Receptor Complex (VEGFR-2): Molecular docking studies provide detailed insights into the formation of the ligand-receptor complex. For oxazolo[5,4-d]pyrimidine inhibitors of VEGFR-2, the complex is stabilized by a network of interactions. mdpi.com
Hydrogen Bonds: The pyrimidine (B1678525) ring forms crucial hydrogen bonds with the hinge region residues Cys919 and Glu917. nih.govmdpi.com
π-Interactions: The fused oxazolopyrimidine ring system engages in π-π stacking with Phe1047 and π-σ interactions with Leu1035. mdpi.com
Hydrophobic Interactions: Substituents at various positions can form van der Waals and other hydrophobic interactions within the binding cavity and a deeper allosteric pocket. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Profiles
Structure-activity relationship (SAR) analysis is critical for optimizing the potency and selectivity of oxazolopyrimidine derivatives. These studies reveal how specific structural modifications influence molecular interactions and biological activity.
The nature and position of substituents on the oxazolopyrimidine core profoundly impact binding affinity for various targets.
For VEGFR-2 Inhibition:
C(7) Position: Aniline moieties at the C(7) position with para-substituents like -CH₃ and -CF₃ are favorable for inhibitory potency. mdpi.com
C(2) Position: Replacing a phenyl ring at the C(2) position with a methylpiperazine substituent can enhance activity, whereas a simple methyl group leads to unsatisfactory results. mdpi.com
For CB2 Receptor Binding:
C(7) Position: Piperazine (B1678402) substituents at C(7) generally improve CB2 binding affinity. Lipophilic groups like methylpiperazine and ethylpiperazine are more effective than hydrophilic ones. However, larger groups like propylpiperazine can decrease affinity, suggesting steric limitations. mdpi.com
C(5) Position: A methyl group at C(5) appears crucial for binding, likely through hydrophobic interactions. mdpi.com
C(2) Position: The introduction of a CF₃ group or a Cl atom on the phenyl ring at the C(2) position increases CB2 binding affinity. mdpi.com
For Aurora A Kinase Inhibition:
C(2) Position: A 4-pyridyl substituent is essential for maintaining activity. Replacing it with a phenyl group results in a loss of cytotoxic activity. mdpi.com
C(7) Position: An N'-phenylurea moiety at this position is important for interacting with the kinase. However, adding a halogen atom to this moiety reduces biological activity. mdpi.com
| Target | Position on Core | Favorable Substituents | Unfavorable/Less Active Substituents | Reference |
|---|---|---|---|---|
| VEGFR-2 | C(7) | 4-CH₃-aniline, 4-CF₃-aniline | 3,5-diCl-phenyl, 4-CH₃-phenyl | mdpi.com |
| C(2) | Methylpiperazine | CH₃ | mdpi.com | |
| CB2 Receptor | C(7) | Methylpiperazine, Ethylpiperazine | Propylpiperazine, Acetylpiperazine | mdpi.com |
| C(5) | CH₃ | - | mdpi.com | |
| C(2) | Phenyl with ortho-Cl or CF₃ | - | mdpi.com | |
| Aurora A Kinase | C(2) | 4-pyridyl | Phenyl | mdpi.com |
| C(7) | N'-phenylurea | N'-phenylurea with halogen | mdpi.com |
The three-dimensional shape and flexibility of the molecule are key determinants of its biological activity.
Planarity: X-ray crystal structure analysis of an oxazolo[5,4-d]pyrimidine derivative revealed that the fused ring system is essentially planar. mdpi.com This planarity can facilitate π-stacking interactions within the binding sites of target proteins, such as Phe1047 in VEGFR-2. mdpi.commdpi.com
Intramolecular Hydrogen Bonding: The conformation of a molecule can be restricted by internal forces. For a series of EGFR inhibitors, it was hypothesized that an intramolecular hydrogen bond could form between a C(7)-anilino substituent and a nitrogen atom of the oxazole ring. mdpi.com This bond may lock the molecule into a conformation that is unfavorable for binding to the EGFR active site, thereby reducing its inhibitory activity. mdpi.com
Biochemical Assays for Elucidating Mechanism of Action at the Molecular Level (e.g., Cell Signaling Pathway Modulation, Protein Expression Changes)
Biochemical assays are employed to confirm the molecular mechanism of action predicted by binding studies and SAR. These assays measure the downstream consequences of target engagement within a cellular context.
Cell Signaling Pathway Modulation: Western blot analysis has been used to demonstrate that potent oxazolo[5,4-d]pyrimidine derivatives can inhibit the downstream signaling cascade of their targets. For example, compound 10 , a VEGFR-2 inhibitor, was shown to effectively suppress the phosphorylation of PI3K, ERK1/2, and p38 MAPK, which are all key proteins in the VEGFR-2 signaling pathway. mdpi.com
Protein Expression Changes: The engagement of oxazolopyrimidine compounds with their molecular targets can lead to significant changes in the expression levels of various signaling proteins. In one study, a series of 7-aminooxazolo[5,4-d]pyrimidines were tested on different cell lines. mdpi.com While most compounds did not alter the expression of apoptosis-related proteins in Jurkat T cells, one derivative, SCM5 , completely blocked Bcl-2 expression. mdpi.com In WEHI-231 cells, the same compound caused a dramatic upregulation in the expression of several signaling molecules associated with apoptosis. mdpi.com
| Compound | Cell Line | Signaling Molecule | Change in Expression | Reference |
|---|---|---|---|---|
| SCM5 | Jurkat T cells | Bcl-2 | Complete block | mdpi.com |
| WEHI-231 | Caspase 8 | 8-fold increase | mdpi.com | |
| Caspase 9 | 23-fold increase | mdpi.com | ||
| NFκB | 17.9-fold increase | mdpi.com | ||
| Bcl-2 | 10-fold increase | mdpi.com | ||
| Fas | 8.8-fold increase | mdpi.com |
Emerging Applications and Future Research Directions
Potential in Advanced Materials Chemistry and Functional Materials
The unique structural and electronic properties of pyrimidine-based compounds make them promising candidates for the development of advanced functional materials. Pyrimidine (B1678525) derivatives are being explored for their applications in organic light-emitting diodes (OLEDs) due to their ability to form the structural backbone of molecules with desirable electronic and optical properties. nbinno.com These properties are crucial for the various layers within an OLED stack, including the emissive layer, hole-transporting layer (HTL), and electron-transporting layer (ETL). nbinno.com The specific arrangement of atoms and functional groups on the pyrimidine core influences charge carrier mobility, exciton (B1674681) recombination efficiency, and ultimately the color and brightness of the emitted light. nbinno.com
Furthermore, pyrimidine-based functional fluorescent organic nanoparticles (FONPs) have been synthesized and demonstrated as probes for the detection of bacteria, showcasing their potential in sensor applications. nih.gov The development of novel 7H-Oxazolo[3,2-C]pyrimidine derivatives could lead to materials with tailored photophysical properties, opening up possibilities for their use in organic electronics, sensors, and other functional material applications. Research into the photophysical properties of this compound and its derivatives is a promising avenue for discovering new materials with unique light-emitting or sensing capabilities.
Applications in Agrochemistry and Plant Growth Regulation, Focusing on Molecular Effects
Low molecular weight heterocyclic compounds, including derivatives of oxazole (B20620) and oxazolopyrimidine, are being investigated as effective and environmentally friendly plant growth regulators. libretexts.orgresearchgate.net Studies have shown that derivatives of oxazole and oxazolopyrimidine can significantly improve the germination of seeds and the growth of seedlings in crops like oilseed rape (Brassica napus L.). libretexts.orgresearchgate.net
In one study, treatment with 10⁻⁹M solutions of oxazole and oxazolopyrimidine derivatives led to a notable increase in the biometric indices of 21-day-old oilseed rape seedlings. Specifically, the length of shoots increased by an average of 11-30%, the total number of roots increased by 8-68%, and the total length of roots increased by 5-43% compared to controls. libretexts.orgresearchgate.net Additionally, the content of photosynthetic pigments, including chlorophyll (B73375) a, chlorophyll b, and carotenoids, was also enhanced in the treated seedlings. libretexts.orgresearchgate.net
The molecular mechanism of action for these compounds is thought to be similar to that of natural auxins, a class of plant hormones that regulate various aspects of plant growth and development. nih.govmdpi.comresearchgate.netcsjmu.ac.in Auxins are known to be involved in cell division, cell elongation, and root formation. libretexts.org The observed effects of oxazolopyrimidine derivatives on root and shoot growth suggest an interaction with auxin signaling pathways. Further research is needed to elucidate the specific molecular targets and mechanisms by which this compound derivatives exert their plant growth-regulating effects.
Green Synthesis Scale-Up and Process Optimization
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to create more sustainable and environmentally friendly processes. frontiersin.orgresearchgate.netnih.govnih.gov For oxazolo[3,2-c]pyrimidine derivatives, several green synthesis methods have been developed. One notable method involves a one-pot synthesis using lactic acid as a bio-based, inexpensive, and green solvent, eliminating the need for additional catalysts and additives. Another approach utilizes ultrasonic irradiation, a technique known to enhance reaction rates and reduce energy consumption.
While these methods have proven effective on a laboratory scale, the scale-up of these processes for industrial production presents several challenges. researchgate.netmdpi.comethernet.edu.etazonano.com For sonochemical synthesis, challenges include the non-uniformity of the ultrasonic field and achieving optimal acoustic streaming in larger reactors. researchgate.netethernet.edu.et Process optimization is crucial to ensure that the green benefits observed in the lab are maintained at an industrial scale. This involves a systematic study of reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize waste. Response surface methodology (RSM) is a statistical technique that can be employed to optimize these parameters efficiently.
Future research in this area should focus on developing robust and scalable green synthesis protocols for this compound. This includes exploring continuous flow chemistry, which can offer better control over reaction conditions and facilitate easier scale-up compared to batch processes.
Development of Novel Analytical Methods for Complex Matrix Detection
As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection in complex matrices such as soil, water, and biological tissues becomes critical. nih.govnih.govnih.govmdpi.comresearchgate.neteurl-pesticides.eu High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the trace analysis of organic compounds in environmental and biological samples. nih.govnih.govmdpi.comresearchgate.net
The development of a robust HPLC-MS/MS method for this compound would involve several key steps:
Optimization of Chromatographic Conditions: This includes selecting the appropriate column, mobile phase composition, and gradient to achieve good separation of the target analyte from matrix components.
Optimization of Mass Spectrometry Parameters: This involves tuning the instrument to achieve the highest sensitivity and selectivity for the analyte, including the selection of precursor and product ions for multiple reaction monitoring (MRM).
Sample Preparation: Developing an efficient extraction and clean-up procedure is crucial to remove interfering substances from the sample matrix and concentrate the analyte. Techniques such as solid-phase extraction (SPE) are commonly used for this purpose. nih.gov
Beyond traditional chromatographic methods, there is potential for the development of novel analytical tools such as biosensors. Biosensors can offer rapid, on-site detection and could be particularly useful for environmental monitoring or agricultural applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Molecular Interactions
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by accelerating the design and optimization of new molecules. ethernet.edu.etnih.govnih.govnih.govbenevolent.comelsevierpure.com These computational tools can be applied to the design of novel this compound derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that predict the biological activity or material properties of compounds based on their chemical structure. nih.govresearchgate.netnih.govscielo.org.mx These models can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and testing.
Generative models , a type of AI, can be used for de novo drug design, where new molecular structures are generated from scratch. nih.govnih.govbenevolent.comelsevierpure.comgithub.com These models can be trained on existing datasets of molecules with known properties and then used to generate novel compounds with a high probability of having the desired characteristics. By integrating these AI and ML approaches, the design-synthesis-test cycle for new this compound derivatives can be significantly shortened, leading to a more efficient discovery process for new functional materials and agrochemicals.
Q & A
Q. What are the standard synthetic protocols for preparing 7H-Oxazolo[3,2-C]pyrimidine derivatives?
The synthesis typically involves cyclocondensation reactions. For example, describes refluxing intermediates (e.g., 6-methyl-4-oxo-pyridopyrimidine) with POCl₃ to activate carbonyl groups, followed by neutralization and purification via column chromatography (ethyl acetate/hexane). Similarly, outlines aminolysis of chlorinated precursors with amines under reflux in methanol, yielding pyrrolo-pyrimidine analogs. Key steps include:
- Use of anhydrous conditions to prevent hydrolysis of POCl₃ .
- Purification via column chromatography to isolate high-purity products .
Q. How is structural confirmation achieved for this compound analogs?
X-ray crystallography is the gold standard. and highlight single-crystal X-ray diffraction (SCXRD) to resolve bond lengths (mean C–C = 0.002 Å) and validate molecular geometry. Complementary techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon hybridization states .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What are common impurities in this compound synthesis, and how are they identified?
Impurities often arise from incomplete reactions or side products. emphasizes using HPLC with reference standards (e.g., fluoroquinolone impurities) for identification. For example:
- Residual starting materials (e.g., unreacted amines or chlorinated precursors).
- Oxidation byproducts (e.g., N-oxide derivatives).
Mitigation involves optimizing reaction time/temperature and using preparative TLC for isolation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational models during structural analysis?
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. recommends cross-verifying SCXRD data with NMR/IR to validate static structures. For example:
Q. What strategies optimize reaction yields for hygroscopic intermediates in this compound synthesis?
Moisture-sensitive intermediates (e.g., POCl₃-activated species) require strict anhydrous protocols:
- Use dry solvents (e.g., distilled CH₂Cl₂ or THF) .
- Conduct reactions under nitrogen/argon atmospheres .
- Monitor reaction progress via TLC to minimize side reactions .
Q. How do substituents on the oxazolo-pyrimidine core influence pharmacological activity?
(DrugBank) correlates structural features with target binding. For example:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance interactions with hydrophobic pockets in enzymes .
- Bulky substituents (e.g., aryl rings) may improve selectivity but reduce solubility.
Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro bioassays .
Methodological Notes
- Purity Assessment : Use HPLC (≥98% purity, ) and NMR integration to quantify impurities .
- Crystallization : Ethanol-DMF mixtures yield high-quality crystals for SCXRD .
- Scale-Up Challenges : Reflux conditions may require modified apparatus to prevent volatilization of low-boiling solvents (e.g., methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
